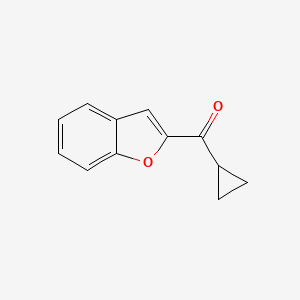

2-Cyclopropanecarbonyl-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-yl(cyclopropyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12(8-5-6-8)11-7-9-3-1-2-4-10(9)14-11/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXNYODYQKTLDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclopropanecarbonyl 1 Benzofuran and Its Precursors

Strategies for Benzofuran (B130515) Ring Construction

The formation of the benzofuran ring is a pivotal step in the synthesis of 2-cyclopropanecarbonyl-1-benzofuran. Various methodologies have been developed, broadly categorized into annulation reactions, transition metal-catalyzed cyclizations, and metal-free protocols.

Annulation Reactions Involving ortho-Substituted Phenols and Acetophenones.

Annulation reactions provide a direct route to the benzofuran skeleton by forming the heterocyclic ring from acyclic or partially cyclic precursors. A common strategy involves the reaction of ortho-substituted phenols with various coupling partners. For instance, the reaction of phenols with α-methoxy-β-ketoesters, mediated by perchloric acid, can selectively yield benzofuran derivatives. thieme-connect.com In the presence of water, the α-methoxy-β-ketoester is hydrolyzed and decarboxylated to an α-methoxyacetophenone, which then undergoes intermolecular annulation with the phenol (B47542) to form the benzofuran. thieme-connect.com

Another approach involves the Claisen rearrangement of allyl aryl ethers, derived from the reaction of substituted phenols with 3-bromopropene, to yield ortho-allyl phenols. lbp.world These intermediates can then undergo further transformations to construct the furan (B31954) ring. Additionally, the reaction of salicylaldehyde (B1680747) with chloroacetone (B47974) in the presence of a base like potassium carbonate can produce 2-acetylbenzofuran (B162037), a close analog of the target molecule's precursor. lbp.world

A benzannulation strategy based on the reaction of (trialkylsilyl)vinylketenes with lithium ynolates has also been reported to produce highly substituted phenols. nih.gov These phenols, bearing ortho-unsaturated substituents, are valuable precursors for cyclization reactions to form benzofused oxygen heterocycles, including benzofurans. nih.gov

Transition Metal-Catalyzed Cyclization Approaches.nih.gov

Transition metal catalysis has become an indispensable tool for the synthesis of benzofurans, offering high efficiency and broad substrate scope. nih.gov Various metals, including palladium, copper, and ruthenium, have been successfully employed.

Palladium catalysts are widely used for constructing the benzofuran ring. nih.gov One prominent method is the palladium-catalyzed cycloisomerization of ortho-substituted phenols. For example, 2-(1-hydroxyprop-2-ynyl)phenols can undergo palladium-catalyzed cycloisomerization to afford 2-methylene-2,3-dihydrobenzofuran-3-ols, which can be further functionalized. nih.govacs.orgacs.orgthieme-connect.com This two-step process provides a novel route to 2-functionalized benzofurans. nih.govacs.orgacs.orgthieme-connect.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are also powerful tools for benzofuran synthesis. The Suzuki coupling of 2-(4-bromophenyl)benzofuran (B12281498) with various boronic acids in the presence of a palladium catalyst has been used to synthesize novel 2-arylbenzofuran derivatives. mdpi.com The Sonogashira coupling of ortho-iodophenols with terminal alkynes, often co-catalyzed by copper(I) iodide, provides a direct route to 2-substituted benzofurans. nih.govresearchgate.net This method has been utilized in the synthesis of various benzofuran derivatives, including those with potential biological activity. researchgate.net Furthermore, palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters offers a pathway to functionalized hydrodibenzofuran derivatives. nih.gov

| Catalyst System | Starting Materials | Product Type | Yield (%) | Reference |

| Pd(II) complex/K₂CO₃ | 2-(4-bromophenyl)benzofuran, Arylboronic acid | 2-Arylbenzofuran | Good to Excellent | mdpi.com |

| Pd(OAc)₂/Ag₂O | Benzofuran, Hydroxy aryl iodide | Dihydrobenzofuran | Up to 100% | acs.org |

| PdX₂ + 2KX (X = Cl, I) | 2-(1-hydroxyprop-2-ynyl)phenols | 2-Methylene-2,3-dihydrobenzofuran-3-ol | 80-98% | nih.govacs.orgacs.org |

| (PPh₃)PdCl₂/CuI | o-Iodophenols, Terminal alkynes | 2-Substituted benzofuran | 84-91% | nih.gov |

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of benzofurans. nih.gov Copper-mediated oxidative annulation of phenols and unactivated internal alkynes has been reported as a novel method to produce benzofuran derivatives. rsc.org This reaction proceeds through a proposed mechanism involving reversible electrophilic carbocupration of the phenol followed by alkyne insertion and cyclization. rsc.org

Another copper-catalyzed approach involves the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.orgresearchgate.net This transformation consists of a sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization, providing regioselective synthesis of polysubstituted benzofurans. rsc.orgresearchgate.net Copper(I)-mediated cascade reactions of 3-chlorochromenones with amidines have also been developed for the synthesis of benzofuro[3,2-d]pyrimidines. nih.gov Furthermore, reactions of salicylaldehyde or 2-hydroxyacetophenone (B1195853) p-tosylhydrazones with calcium carbide in the presence of cuprous chloride as a catalyst can yield methyl-substituted benzofurans. organic-chemistry.org

| Catalyst | Starting Materials | Reaction Type | Yield (%) | Reference |

| Copper catalyst | Phenols, Alkynes | Aerobic oxidative cyclization | Good to Excellent | rsc.orgresearchgate.net |

| Copper(I) reagent | 3-Chlorochromenones, Amidines | Cascade reaction | Not specified | nih.gov |

| Cuprous chloride | Salicylaldehyde/2-hydroxyacetophenone p-tosylhydrazones, Calcium carbide | Cyclization | Good | organic-chemistry.org |

Table 2: Examples of Copper-Mediated Benzofuran Synthesis

Ruthenium catalysts have also proven effective in the synthesis of benzofurans. nih.gov Ruthenium-catalyzed C- and O-allyl isomerization of 1-allyl-2-allyloxybenzenes followed by ring-closing metathesis is one such method. organic-chemistry.org An effective ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols affords benzofurans and isochromenes. organic-chemistry.orgthieme-connect.com The presence of an amine/ammonium base-acid pair is crucial for this catalytic cycle. organic-chemistry.orgthieme-connect.com More recently, a mild ruthenium(II)-catalyzed direct coupling of N-phenoxypivalamide with internal alkynes has been developed to generate benzofurans in moderate to high yields. rsc.org Additionally, a well-defined cationic Ru-H complex catalyzes the dehydrative C-H alkylation of phenols with diols to deliver benzofuran derivatives. organic-chemistry.org A single bifunctional ruthenium catalyst has also been reported for the one-pot cyclization and hydration to produce functionalized indoles and benzofurans. nih.gov

| Catalyst | Starting Materials | Reaction Type | Yield (%) | Reference |

| Ruthenium catalyst | 1-Allyl-2-allyloxybenzenes | Isomerization/Ring-closing metathesis | Not specified | organic-chemistry.org |

| CpRuCl(PPh₃)₂ | Aromatic alkynols | Cycloisomerization | Good | thieme-connect.com |

| Ru(II) catalyst | N-Phenoxypivalamide, Internal alkynes | Direct coupling | Moderate to High | rsc.org |

| Cationic Ru-H complex | Phenols, Diols | Dehydrative C-H alkenylation/Annulation | Broad substrate scope | organic-chemistry.org |

Table 3: Examples of Ruthenium-Catalyzed Benzofuran Synthesis

Metal-Free Cyclization Protocols.dntb.gov.ua

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity of transition metals. dntb.gov.uarsc.org One such approach is the base-catalyzed intramolecular cyclization of 2-ynylphenols using cesium carbonate, which provides 2-substituted benzofurans in good to excellent yields under mild conditions. rsc.org

Another metal-free, one-pot synthesis involves the arylation of ethyl acetohydroxamate with diaryliodonium salts, followed by an in-situ reaction with ketones under acidic conditions. dntb.gov.uadiva-portal.org This sequence proceeds through oxime formation, a rsc.orgrsc.org-sigmatropic rearrangement, and cyclization to yield substituted benzofurans. dntb.gov.uadiva-portal.org Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, have also been used to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org

Tandem and One-Pot Synthetic Routes to Benzofuran Scaffolds

The benzofuran nucleus is a prevalent structural motif in many biologically active compounds, leading to the development of numerous efficient synthetic strategies. nih.govnih.gov Tandem and one-pot reactions are particularly valuable as they reduce the number of separate purification steps, saving time and resources.

Several notable one-pot methods for benzofuran synthesis have been reported. One prominent strategy involves the palladium- and copper-catalyzed Sonogashira coupling of ortho-iodophenols or ortho-chlorophenols with terminal alkynes, which is immediately followed by an intramolecular cyclization to form the benzofuran ring. nih.govacs.org For instance, a system using a dihydroxyterphenylphosphine ligand with a palladium catalyst is effective for coupling 2-chlorophenols and alkynes. acs.org Another approach is the acid-catalyzed heteroannulation of benzoquinones, which can react with cyclohexanones or even undergo self-condensation to yield substituted benzofurans in a single step under acidic conditions. nih.govdtu.dkdtu.dk Furthermore, palladium acetate (B1210297) has been used to catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles to produce benzoyl-substituted benzofurans. nih.gov

| Method | Precursors | Catalyst/Reagent | Key Features | Reference |

| Sonogashira Coupling/Cyclization | o-halophenols, terminal alkynes | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), Cu co-catalyst (e.g., CuI) | Highly versatile for various substituted benzofurans. | nih.govacs.org |

| Heteroannulation | Benzoquinones, cyclohexanones | Acetic Acid (AcOH) | Metal-free, proceeds via acid-catalyzed condensation and cyclization. | dtu.dkdtu.dk |

| Palladium-Catalyzed Annulation | Aryl boronic acids, 2-(2-formylphenoxy)acetonitriles | Pd(OAc)₂, bpy (ligand) | Provides access to C2-acyl benzofuran derivatives. | nih.gov |

| McMurry Reaction Approach | Ketoesters from o-hydroxyacetophenone | Low-valent titanium (e.g., TiCl₃/Zn) | Reductive deoxygenation and cyclization of ketoesters. | jocpr.com |

Introduction of the Cyclopropanecarbonyl Moiety

Once the benzofuran scaffold is obtained, the next critical step is the regioselective installation of the cyclopropanecarbonyl group. The electronic properties of benzofuran favor functionalization at the C2-position over the C3-position, as the C2 is more reactive and its proton is more acidic. hw.ac.uknih.gov

The most direct method for introducing the cyclopropanecarbonyl group onto the benzofuran ring is through a Friedel-Crafts acylation reaction. This electrophilic substitution involves reacting benzofuran with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). The reaction proceeds by activation of the acyl chloride by the Lewis acid, generating a highly electrophilic acylium ion which then attacks the electron-rich C2-position of the benzofuran ring. Subsequent loss of a proton re-aromatizes the furan ring, yielding the desired this compound. The C2-position is significantly more reactive than the C3-position in such electrophilic substitutions. nih.gov

Modern synthetic chemistry offers powerful cross-coupling reactions that can also be employed to form the C-C bond between the benzofuran C2-position and the cyclopropylcarbonyl moiety. youtube.com This strategy would typically involve a two-step process: first, the synthesis of a C2-functionalized benzofuran, such as 2-bromobenzofuran (B1272952), followed by a cross-coupling reaction.

For example, a Stille coupling could be envisioned between 2-bromobenzofuran and a cyclopropyl-containing organotin reagent. Alternatively, a Suzuki coupling could be performed using a 2-benzofuran boronic acid or boronate ester and a suitable cyclopropylcarbonyl-containing partner. Nickel-catalyzed cross-coupling reactions have also proven effective for functionalizing benzofurans, such as the coupling of 2-fluorobenzofurans with arylboronic acids, demonstrating the versatility of these heterocyclic substrates in modern coupling chemistry. beilstein-journals.org

A more sophisticated, albeit less direct, approach involves the formation of the cyclopropane (B1198618) ring intramolecularly from a precursor already attached to the benzofuran scaffold. This method would start with the synthesis of a suitable acyclic precursor at the C2 position, which is then induced to cyclize.

For instance, one could synthesize 2-(but-3-enoyl)benzofuran via acylation of benzofuran with but-3-enoyl chloride. This intermediate contains the necessary olefin functionality. The subsequent intramolecular cyclopropanation could potentially be achieved using methods developed for forming cyclopropanes from unsaturated carbonyl compounds. nih.govorganic-chemistry.org One such method involves the decomposition of a diazo compound in the presence of a transition metal catalyst, like rhodium(II) or copper, to generate a carbene that adds across the double bond. organic-chemistry.org While synthetically complex, this route offers a unique way to construct the final molecule.

Total Synthesis Approaches to this compound

A total synthesis of this compound can be designed by logically sequencing the reactions discussed previously. The most straightforward and efficient approach would combine a reliable synthesis of the benzofuran core with a direct C2-acylation.

A practical total synthesis can be proposed in two main stages, starting from commercially available precursors.

Stage 1: Synthesis of the Benzofuran Scaffold

A reliable method to produce the unsubstituted benzofuran precursor is the palladium-catalyzed coupling of 2-chlorophenol (B165306) with an acetylene (B1199291) source, followed by in-situ cyclization. This avoids the need to handle potentially unstable intermediates.

Stage 2: C2-Acylation

With benzofuran in hand, the final step is a Friedel-Crafts acylation to introduce the cyclopropanecarbonyl group.

The following table details the proposed reaction sequence:

| Step | Reaction | Starting Materials | Reagents & Conditions | Intermediate/Product | Reference |

| 1 | One-Pot Benzofuran Synthesis | 2-Chlorophenol, Acetylene (or equivalent) | Pd(OAc)₂, Ligand (e.g., Cy-DHTP), Base (e.g., K₂CO₃), Solvent (e.g., Toluene), Heat | Benzofuran | acs.org |

| 2 | Friedel-Crafts Acylation | Benzofuran, Cyclopropanecarbonyl chloride | Lewis Acid (e.g., AlCl₃ or SnCl₄), Inert Solvent (e.g., CS₂ or CH₂Cl₂) | This compound | nih.gov |

This stepwise approach represents a convergent and high-yielding pathway to the target molecule, leveraging well-established and robust chemical transformations. The initial one-pot synthesis of the benzofuran core provides an efficient entry to the necessary precursor, while the subsequent Friedel-Crafts acylation offers a direct and regioselective method for installing the final cyclopropanecarbonyl moiety at the desired C2-position.

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

The synthesis of benzofuran derivatives, including structures analogous to this compound, is highly dependent on the careful optimization of reaction conditions to maximize yield and selectivity. Research has shown that factors such as the choice of catalyst, solvent, temperature, and reaction time are pivotal. scielo.brchemrxiv.org

For instance, in the silver(I)-promoted oxidative coupling used to create dihydrobenzofuran neolignans, a class of compounds related to benzofurans, silver(I) oxide has been identified as a highly efficient oxidant. scielo.brchemrxiv.org The optimization of this reaction involved testing various silver(I) reagents and found that Ag2O provided the best balance between the conversion of starting materials and the selectivity towards the desired dihydrobenzofuran products. scielo.br Specifically, using 0.5 equivalents of silver(I) oxide was determined to be optimal. chemrxiv.org

The choice of solvent also plays a critical role. While benzene (B151609) and dichloromethane (B109758) have been traditionally used, studies have shown that acetonitrile (B52724) can offer a better balance between conversion and selectivity. scielo.brchemrxiv.org Furthermore, optimizing the reaction time can lead to significant improvements; in some cases, reducing the reaction time from 20 hours to 4 hours did not negatively impact the outcome. scielo.brchemrxiv.org

The synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes provides another example of reaction optimization. oregonstate.edu Initial conditions yielded the desired benzofuranone in only 15% yield. oregonstate.edu By systematically adjusting the reaction temperature and the type and amount of both Lewis and protic acids, the yield was significantly improved. oregonstate.edu The optimal conditions were found to be a reaction temperature of 120°C with 20 mol % of trifluoroacetic acid (TFA). oregonstate.edu This highlights the necessity of fine-tuning multiple reaction parameters to achieve efficient synthesis.

A variety of catalytic systems have been explored for benzofuran synthesis, including copper-based, palladium-based, and Lewis acid catalysts. nih.gov For example, copper iodide has been used to catalyze one-pot syntheses of benzofuran derivatives. nih.gov Palladium acetate-catalyzed reactions have also been employed to produce benzoyl-substituted benzofurans in moderate to excellent yields. nih.gov

Interactive Table: Optimization of Dihydrobenzofuran Neolignan Synthesis

| Parameter | Condition 1 | Condition 2 | Optimized Condition | Outcome |

| Oxidant | Other Silver(I) Reagents | - | Silver(I) Oxide (0.5 equiv.) | Best balance of conversion and selectivity scielo.brchemrxiv.org |

| Solvent | Dichloromethane, Benzene | - | Acetonitrile | Improved balance of conversion and selectivity scielo.brchemrxiv.org |

| Reaction Time | 20 hours | - | 4 hours | Maintained conversion and selectivity scielo.brchemrxiv.org |

Stereoselective Synthesis Considerations for Chiral Analogues

The synthesis of chiral analogues of this compound necessitates stereoselective methods to control the three-dimensional arrangement of atoms. While specific studies on the stereoselective synthesis of this compound are not prevalent in the provided results, general principles and related examples offer valuable insights.

One approach to achieving stereoselectivity is through the use of chiral catalysts or reagents that can influence the formation of one stereoisomer over another. For instance, a new method for the stereoselective synthesis of cyclopenta[b]benzofuran derivatives has been developed. nih.gov The constitution and configuration of the products were firmly established using advanced analytical techniques, including residual dipolar couplings (RDCs) and ab initio 13C NMR chemical shift predictions, demonstrating the importance of robust characterization in stereoselective synthesis. nih.gov

Another relevant concept is chirality transfer, where the stereochemistry of a starting material dictates the stereochemistry of the product. A stereoselective route to enantiomerically enriched bicyclic cyclopropane derivatives has been described based on a 1,2-chirality transfer approach. nih.gov This method relies on the hyperconjugative interaction between an electronically excited carbonyl group and the sigma* orbital of an adjacent C-X bond in the transition state. This interaction favors a specific conformation, leading to the differentiation between two diastereotopic methylene (B1212753) groups. nih.gov The efficiency of this chirality transfer was found to be temperature-dependent, with efficiencies of up to 83% being achievable. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its precursors is crucial for developing sustainable chemical processes. This involves the use of environmentally benign solvents, efficient and reusable catalysts, and maximizing atom economy.

Development of Environmentally Benign Solvent Systems

A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. researchgate.net Water is a highly desirable green solvent, and its use in the synthesis of benzofurans has been explored. For example, a one-step preparation of benzofurans was achieved in water via the coupling of 2-iodophenol (B132878) and terminal alkynes. researchgate.net Another sustainable approach involves the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol, for the synthesis of benzofuran derivatives. nih.gov

The use of propylene (B89431) carbonate (PC) as an environmentally friendly solvent has also been investigated for reactions like the Povarov reaction, which can yield functionalized tetrahydroquinolines with high diastereoselectivity. mdpi.com Similarly, dimethyl carbonate (DMC), a non-toxic and biodegradable solvent, can be synthesized through a green process using CO2 as a building block. mdpi.com In the context of dihydrobenzofuran neolignan synthesis, acetonitrile was identified as a "greener" alternative to more commonly used solvents like dichloromethane and benzene. scielo.brchemrxiv.org

Electrochemical methods in aqueous solutions also offer an environmentally friendly route for the synthesis of benzofuranoquinone derivatives, avoiding the use of volatile organic solvents. nih.gov

Catalytic Efficiency, Recovery, and Reusability

For instance, a resin-supported palladium complex has been shown to be an effective catalyst in aqueous media for Suzuki-Miyaura cross-coupling reactions to synthesize biaryls. researchgate.net This catalyst could be recovered by simple filtration and reused multiple times without a significant loss of activity. researchgate.net Similarly, in the synthesis of pyran derivatives, a solid acid catalyst was recovered in excellent yield (90-95%) and reused for at least five cycles without a considerable drop in its catalytic activity. researchgate.net

The reusability of catalysts has also been demonstrated in the synthesis of indeno[1,2-b]benzofurans using tetra-propylammonium bromide (TPAB) as an organocatalyst. researchgate.net After the reaction, the addition of water allowed for the recovery of TPAB for subsequent use. researchgate.net In another example, a copper-TMEDA catalyst used for the synthesis of benzo[b]furans in water could be reutilized. organic-chemistry.org

Interactive Table: Catalyst Reusability in Green Synthesis

| Catalyst System | Reaction Type | Recovery Method | Reusability | Reference |

| Resin-supported Palladium Complex | Suzuki-Miyaura cross-coupling | Filtration | Reused twice with no loss of activity | researchgate.net |

| Solid Acid Catalyst | Pyran synthesis | - | At least 5 cycles with minimal activity loss | researchgate.net |

| Tetra-propylammonium bromide (TPAB) | Indeno[1,2-b]benzofuran synthesis | Addition of water | Recoverable for reuse | researchgate.net |

| Copper-TMEDA | Benzo[b]furan synthesis | - | Reutilizable | organic-chemistry.org |

Atom Economy and Waste Minimization in Synthetic Transformations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. youtube.com Reactions with high atom economy are inherently less wasteful. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of a reaction with 100% theoretical atom economy, making it a very green synthetic methodology. mdpi.com

In the context of benzofuran synthesis, one-pot reactions and domino reactions are strategies that can improve atom economy by combining multiple synthetic steps into a single operation, thereby reducing the need for purification of intermediates and minimizing solvent and reagent waste. nih.gov For example, a one-pot synthesis of benzofuran derivatives has been achieved by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst. nih.gov Another approach involves a boron trifluoride diethyl etherate promoted domino reaction to produce benzofuran derivatives in efficient yields. nih.gov

The ultimate goal is to design synthetic routes where the majority of the atoms from the starting materials end up in the final product, as exemplified by the evolution of the industrial synthesis of ibuprofen, where a newer three-step process has a significantly higher atom economy (77-100%) compared to the older six-step process (40%). youtube.com While specific atom economy calculations for the synthesis of this compound are not detailed in the provided search results, the principles of maximizing atom economy through reaction design are directly applicable.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core

The benzofuran ring system is inherently electron-rich and susceptible to electrophilic attack. However, the reactivity and regioselectivity are significantly influenced by the nature of the substituents. The 2-acyl group, in this case, the cyclopropanecarbonyl group, is an electron-withdrawing group. Such groups generally deactivate the aromatic ring towards electrophilic aromatic substitution (SEAr) by reducing its electron density. wikipedia.org

The mechanism of electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile, leading to a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com The presence of the deactivating acyl group at the 2-position directs incoming electrophiles primarily to the C5 and C7 positions of the benzofuran ring. This is because the resonance structures of the sigma complex show that substitution at these positions avoids placing a positive charge on the carbon atom directly attached to the electron-withdrawing carbonyl group.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid to generate the nitronium ion, NO₂⁺) and sulfonation (using fuming sulfuric acid to generate SO₃). masterorganicchemistry.comuomustansiriyah.edu.iq For 2-cyclopropanecarbonyl-1-benzofuran, these reactions would be expected to yield a mixture of 5- and 7-substituted products. It is worth noting that Friedel-Crafts acylation of benzofurans can sometimes result in low regioselectivity between the C2 and C3 positions. nih.gov However, since the C2 position is already substituted in the title compound, this complexity is avoided.

While the benzofuran ring itself is reactive, the deactivating nature of the 2-acyl group makes these reactions less facile than on an unsubstituted benzofuran. In some cases, forcing conditions may be required to achieve substitution.

Reactivity of the Carbonyl Group

The carbonyl group (C=O) is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond, which renders the carbon atom electrophilic. chemistrystudent.comlibretexts.org

The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This reaction, known as nucleophilic addition, is a fundamental process in carbonyl chemistry. masterorganicchemistry.comyoutube.com The addition of a nucleophile to the carbonyl carbon leads to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

The reactivity of the carbonyl group is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org In the case of this compound, the ketone is flanked by a bulky benzofuran ring and a cyclopropyl (B3062369) group, which could sterically hinder the approach of nucleophiles.

Strong, "hard" nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) typically add directly to the carbonyl carbon in a 1,2-addition fashion. libretexts.org This would result in the formation of a tertiary alcohol. In contrast, "softer" nucleophiles, especially in the context of α,β-unsaturated systems, can undergo conjugate (1,4) addition. libretexts.orgwikipedia.org However, for this compound, direct 1,2-addition to the carbonyl is the expected pathway for most strong nucleophiles.

The carbonyl group can be readily reduced to a hydroxyl group, converting the ketone into a secondary alcohol. chemistrystudent.comwikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemistrystudent.comlibretexts.org

Sodium Borohydride (NaBH₄): This is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It is selective for aldehydes and ketones.

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and will reduce not only aldehydes and ketones but also esters, carboxylic acids, and amides. wikipedia.orgyoutube.com The reaction is usually carried out in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup step. libretexts.org

The reduction of this compound with either of these reagents would yield 1-(benzofuran-2-yl)-1-cyclopropylmethanol.

Complete deoxygenation of the carbonyl group to a methylene (B1212753) group (CH₂) can be achieved under more forcing conditions, such as the Wolff-Kishner or Clemmensen reductions. youtube.com

Wolff-Kishner Reduction: This involves the formation of a hydrazone intermediate, followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent. youtube.com

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. It is not suitable for substrates with acid-sensitive functional groups. youtube.com

The carbonyl group readily reacts with primary amines and their derivatives (Y-NH₂) in acid-catalyzed condensation reactions to form imines (Schiff bases) and related compounds. libretexts.org These reactions proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction medium is crucial; it must be acidic enough to protonate the hydroxyl intermediate to facilitate its departure as water, but not so acidic as to render the amine nucleophile non-reactive through protonation. libretexts.org

| Reagent (Y-NH₂) | Product Type | General Structure |

| Primary Amine (R'-NH₂) | Imine (Schiff Base) | R₂C=NR' |

| Hydroxylamine (H₂NOH) | Oxime | R₂C=NOH |

| Hydrazine (H₂NNH₂) | Hydrazone | R₂C=NNH₂ |

| Phenylhydrazine (H₂NNHC₆H₅) | Phenylhydrazone | R₂C=NNHC₆H₅ |

| Semicarbazide (H₂NNHCONH₂) | Semicarbazone | R₂C=NNHCONH₂ |

Data compiled from various sources. libretexts.org

For this compound, these reactions would lead to the corresponding imine, oxime, hydrazone, etc., with the C=N double bond replacing the C=O double bond.

The conversion of a carbonyl group to a thiocarbonyl group (C=S) is known as thionation. Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], is a widely used and effective reagent for this purpose. nih.govorganic-chemistry.orgnumberanalytics.com The reaction mechanism is thought to involve the dissociation of the Lawesson's reagent dimer, followed by a cycloaddition of the monomer to the carbonyl group, forming a four-membered oxathiaphosphetane intermediate. organic-chemistry.orgcsic.es This intermediate then undergoes cycloreversion to yield the thioketone and a stable phosphorus-oxygen byproduct. nih.govorganic-chemistry.org

The reaction is typically carried out by heating the carbonyl compound with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. numberanalytics.com Ketones are generally more reactive towards Lawesson's reagent than esters. nih.govorganic-chemistry.org The thionation of this compound with Lawesson's reagent would produce 2-cyclopropanecarbonylthioyl-1-benzofuran.

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group, while generally considered a saturated ring system, exhibits unique reactivity due to significant ring strain. This strain imparts some "double-bond character" to the C-C bonds. The reactivity of the cyclopropyl ring is particularly enhanced when it is adjacent to a carbonyl group, which can stabilize intermediates formed during ring-opening reactions.

Ring-opening reactions of cyclopropyl ketones can be initiated by various reagents and conditions:

Acid Catalysis: In the presence of strong acids, aryl cyclopropyl ketones can undergo cyclization to form tetralones. rsc.org

Nucleophilic/Reductive Opening: Nucleophilic attack can lead to ring opening. For instance, nickel-catalyzed reactions with organoaluminum reagents have been shown to open the cyclopropyl ring. oup.comnih.gov Samarium(II) iodide (SmI₂) is another reagent that can catalyze the coupling and ring-opening of cyclopropyl ketones. nih.govacs.orgnih.gov

Transition Metal Catalysis: Palladium-catalyzed reactions can lead to the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. rsc.org Nickel catalysts can also promote dimerization or cycloaddition reactions of cyclopropyl ketones. acs.org

Lewis Base-Mediated Opening: Phosphines have been shown to promote the ring opening and subsequent recyclization of certain cyclopropyl ketones. acs.org

The specific products of these ring-opening reactions depend heavily on the reagents and reaction conditions employed. For this compound, the benzofuran ring would act as an aryl substituent, making it susceptible to these types of transformations. For example, a palladium-catalyzed reaction could potentially yield the corresponding (E)-1-(benzofuran-2-yl)but-2-en-1-one. rsc.org

Ring-Opening Reactions Under Acidic, Basic, or Catalytic Conditions

The three-membered ring of this compound is susceptible to cleavage under a variety of conditions, providing a powerful tool for constructing more complex molecules.

Acidic and Catalytic Conditions: Lewis acids or Brønsted acids are commonly used to activate D-A cyclopropanes. nih.gov In the case of this compound, the acid would coordinate to the carbonyl oxygen, increasing its electron-withdrawing ability and further polarizing the C1-C2 bond of the cyclopropane (B1198618) ring. This activation facilitates nucleophilic attack at the C3 position (the carbon bearing the benzofuran donor), leading to a ring-opened intermediate which can then react with various electrophiles or undergo cyclization. acs.orgnih.gov A broad range of catalysts can be employed for such transformations in related D-A systems, including those based on scandium, gallium, indium, and ytterbium. nih.govacs.orgresearchgate.netrsc.org The choice of catalyst can influence the reaction pathway and product selectivity. For instance, a general and efficient method for the nucleophilic ring-opening of D-A cyclopropanes uses a Brønsted acid like trifluoromethanesulfonic acid (TfOH) in a fluorinated solvent such as hexafluoroisopropanol (HFIP). acs.orgnih.gov This system has been shown to be effective for cyclopropanes bearing single keto-acceptor groups and can employ a wide array of nucleophiles. acs.org

| Catalyst / Promoter | Nucleophile | Product Type (General) | Reference |

| SnCl₄ | (Self, polymerization) | 1,5-addition polymer | rsc.org |

| GaCl₃ | N-Sulfinylamines | Cyclic Sulfinamides | nih.gov |

| Yb(OTf)₃ | Nitrosoarenes | Tetrahydro-1,2-oxazines | nih.govacs.org |

| TfOH / HFIP | Arenes, Indoles, Azides | γ-functionalized products | acs.orgnih.gov |

| InBr₃ / EtAlCl₂ | Ketenes | Substituted Cyclopentanones | rsc.org |

| Trifluoroacetic Acid | Boronic Acids | γ-aryl/alkenyl malonates | acs.orgacs.org |

Basic Conditions: While less common than acid catalysis, ring-opening under basic conditions is also possible. This approach typically requires modification of the donor group to facilitate activation. A known strategy involves using a 2-(p-siloxyaryl)cyclopropane, where a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) removes the silyl (B83357) protecting group. rsc.orgrsc.org This generates a highly electron-releasing phenolate (B1203915) anion in situ, which enhances the donor capacity of the aryl group sufficiently to trigger the spontaneous cleavage of the cyclopropane ring, forming a reactive p-quinone methide intermediate. rsc.orgrsc.org This intermediate is then trapped by a suitable nucleophile. researchgate.netrsc.orgrsc.org For this compound, a similar strategy could be envisioned if a phenolic hydroxyl group were present on the benzofuran ring.

Radical-Mediated Transformations Involving the Cyclopropane Ring

The cyclopropane ring can also undergo transformations initiated by radical species. Cyclopropyl ketones, in particular, are known to participate in cycloaddition reactions through radical activation. nih.gov The process can be initiated by a radical adding to the cyclopropane ring, which is facilitated by the ring strain and the electronic nature of the substituents. This addition leads to a ring-opened radical intermediate. This intermediate can then participate in subsequent reactions, such as addition to an alkene or another radical trap. Photochemical methods can also be employed for the generation of these radical species. nih.gov

Mechanistic Studies of Key Transformations Involving the Compound

Understanding the mechanistic pathways of reactions involving this compound is crucial for predicting and controlling chemical outcomes. Studies on analogous D-A cyclopropanes provide significant insight into the likely intermediates and transition states.

Reaction Pathway Elucidation through Intermediate Characterization

The key to the reactivity of D-A cyclopropanes is the formation of a transient 1,3-dipole or zwitterion upon ring-opening. nih.gov Under Lewis acid catalysis, this compound is expected to form a zwitterionic intermediate where the positive charge is stabilized by the benzofuran donor and the negative charge is stabilized by the enolate formed from the carbonyl acceptor. This ring-opened intermediate is often not directly observed but its existence is inferred from the stereochemical outcome of the reaction and trapping experiments. nih.govresearchgate.net

In some cases, such as the Yb(OTf)₃-catalyzed reaction with nitrosoarenes, a cascade reaction is observed where the initially formed intermediate undergoes further transformation in situ before the final cycloaddition, leading to products different from the expected direct cycloadduct. nih.govacs.org Mechanistic studies, including online reaction monitoring by mass spectrometry, have been used to identify reactive intermediates in related nickel-catalyzed processes. researchgate.net Furthermore, under specific basic conditions, the formation of transient quinone methide intermediates has been proposed and supported by theoretical calculations and trapping experiments. chemrxiv.org

Transition State Analysis and Kinetic Isotope Effects

The study of transition states and the use of kinetic isotope effects (KIEs) are powerful tools for dissecting reaction mechanisms. youtube.com A primary KIE, where a bond to an isotope is made or broken in the rate-determining step, would provide strong evidence for a specific mechanism. youtube.com For instance, if the deprotonation of a C-H bond on the cyclopropane ring were the rate-limiting step in a base-mediated reaction, substituting that hydrogen with deuterium (B1214612) would lead to a significant (kH/kD > 2) primary KIE. youtube.com

A secondary KIE (where kH/kD is typically between 0.7 and 1.5) is observed when the bonding to the isotope changes during the reaction, for example, due to a change in hybridization (e.g., sp³ to sp²). youtube.com In the ring-opening of this compound, a secondary KIE might be observed at the cyclopropyl carbons if the ring-opening is the rate-determining step, as their hybridization and bonding environment change significantly in the transition state. Computational studies on related systems have been used to model transition states, suggesting, for example, a concerted asynchronous transition state in the dual Lewis acid-catalyzed cycloaddition with ketenes. rsc.org Isotopic labeling studies on similar cyclopropane rearrangements have been used to confirm mechanistic pathways, such as ruling out or confirming the involvement of specific atoms in bond-forming or bond-breaking steps. nih.gov

Influence of Substituents on Reaction Rates and Selectivity

The electronic nature of substituents on the donor (benzofuran) and modifications to the acceptor (carbonyl) group significantly impact the reactivity of D-A cyclopropanes.

| Substituent Position | Electronic Nature of Substituent | Effect on Reactivity | Reference |

| Benzofuran Ring (Donor) | Electron-Donating (e.g., -OCH₃) | Increases reaction rate by stabilizing the cationic portion of the 1,3-dipole intermediate. | nih.gov |

| Benzofuran Ring (Donor) | Electron-Withdrawing (e.g., -NO₂, -CF₃) | Decreases reaction rate; poorer yields are often observed. | nih.govacs.org |

| Carbonyl Group (Acceptor) | Replacement with stronger acceptors (e.g., dinitrile) | Increases reactivity and polarization of the cyclopropane ring. | thieme-connect.com |

| Carbonyl Group (Acceptor) | Replacement of ester groups (e.g., Methyl vs. tert-Butyl) | Can influence diastereoselectivity in cycloaddition reactions. | rsc.org |

| Nitrogen of Reactant (e.g., oxaziridine) | Bulky N-substituents (e.g., N-sulfonyl) | Can completely change the reaction pathway from cycloaddition to N-transfer. | acs.org |

Generally, enhancing the electron-donating ability of the benzofuran ring (e.g., with methoxy (B1213986) groups) accelerates the ring-opening process. Conversely, electron-withdrawing groups on the benzofuran ring tend to slow down the reaction. nih.gov The nature of the acceptor group is also critical; replacing the single carbonyl with geminal diesters or dinitriles typically increases the cyclopropane's reactivity. thieme-connect.com The steric and electronic properties of the reacting partner can also dictate the reaction outcome, sometimes leading to completely different product scaffolds from the same D-A cyclopropane starting material. acs.org

Derivatization Strategies for Structural Modification

This compound serves as a versatile platform for the synthesis of a wide range of more complex molecules. Derivatization can be achieved by modifying the benzofuran core, reacting at the carbonyl group, or exploiting the ring-opening reactivity of the cyclopropane.

Modification via Ring-Opening: The most powerful derivatization strategy involves the ring-opening reactions discussed previously. The resulting 1,3-dipolar intermediate can be trapped with various nucleophiles and electrophiles to generate highly functionalized acyclic compounds or can undergo cycloaddition reactions to form diverse five-, six-, or seven-membered carbo- and heterocycles. researchgate.netmsu.ruresearchgate.net

Modification of the Benzofuran Core: Standard methods for functionalizing benzofurans can be applied. For example, palladium-catalyzed C-H arylation, directed by a suitable group attached to the 2-position, can be used to introduce substituents at the C3 position of the benzofuran ring. mdpi.com

Modification of the Carbonyl Group: The ketone functionality can be readily transformed. For instance, reaction with substituted aldehydes under basic conditions can yield the corresponding α,β-unsaturated ketones (chalcones). researchgate.net These chalcones are themselves valuable intermediates for synthesizing other heterocyclic systems like pyrazoles. researchgate.net The parent compound can also participate in reactions like the Pfitzinger reaction with isatin (B1672199) derivatives to form quinoline-4-carboxylic acids. researchgate.net Additionally, the commercially available precursor, benzofuran-2-carbonyl chloride, can be reacted with various amines or alcohols to generate a library of amide and ester derivatives. mdpi.comsigmaaldrich.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within the molecule, confirming the presence of the benzofuran (B130515) and cyclopropylcarbonyl moieties.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzofuran ring, the protons of the furan (B31954) ring, and the protons of the cyclopropyl (B3062369) group. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm). The proton at position 3 of the benzofuran ring is expected to be a singlet in the range of δ 7.4-7.6 ppm. rsc.org The cyclopropyl protons would exhibit a complex multiplet pattern in the upfield region (δ 1.0-2.0 ppm) due to geminal and vicinal coupling. chemicalbook.com The methine proton of the cyclopropyl group attached to the carbonyl would be the most downfield of the cyclopropyl protons.

¹³C NMR: The carbon-13 NMR spectrum would provide evidence for all carbon atoms in the molecule. The carbonyl carbon is expected to resonate significantly downfield (around δ 184-194 ppm). rsc.orgmdpi.comscispace.com The quaternary and protonated carbons of the benzofuran ring would appear in the aromatic region (δ 110-160 ppm). rsc.orgchemicalbook.com The carbons of the cyclopropyl ring are characteristically found in the upfield region of the spectrum. dtic.mil

Illustrative ¹H NMR Data for Analogous Structures

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Benzofuran H-3 | 7.4 - 7.6 | s |

| Benzofuran H-4/H-5/H-6/H-7 | 7.0 - 8.0 | m |

| Cyclopropyl CH | 1.5 - 2.0 | m |

| Cyclopropyl CH₂ | 1.0 - 1.5 | m |

Data is illustrative and based on analogous compounds.

Illustrative ¹³C NMR Data for Analogous Structures

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 184 - 194 |

| Benzofuran C-2 | 152 - 156 |

| Benzofuran C-7a | 154 - 156 |

| Benzofuran C-3a | 127 - 129 |

| Benzofuran C-4/C-5/C-6/C-7 | 112 - 130 |

| Benzofuran C-3 | 115 - 118 |

| Cyclopropyl CH | 15 - 25 |

| Cyclopropyl CH₂ | 5 - 15 |

Data is illustrative and based on analogous compounds. rsc.orgchemicalbook.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is employed. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For 2-Cyclopropanecarbonyl-1-benzofuran, COSY would show correlations between the coupled protons within the benzofuran ring system and, crucially, the intricate coupling network among the cyclopropyl protons. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the protonated carbons of the benzofuran and cyclopropyl rings. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key for identifying long-range (2-3 bond) correlations between protons and carbons. This experiment would be instrumental in confirming the connection of the cyclopropylcarbonyl group to the C-2 position of the benzofuran ring through the correlation between the cyclopropyl protons and the carbonyl carbon, as well as the correlation between the H-3 proton of the benzofuran ring and the carbonyl carbon. nih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this molecule, NOESY could help to determine the preferred conformation of the cyclopropylcarbonyl group relative to the benzofuran ring by observing through-space interactions between the cyclopropyl protons and the H-3 proton of the benzofuran. nih.govnih.gov

Dynamic NMR spectroscopy could be utilized to study the conformational dynamics of this compound, specifically the rotation around the single bond connecting the carbonyl group and the benzofuran ring, and any potential ring puckering of the cyclopropyl group. nih.gov By monitoring changes in the NMR spectra at different temperatures, it would be possible to determine the energy barriers for these conformational interchanges. nih.gov However, specific dynamic NMR studies on this compound are not reported in the provided search results.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would provide the accurate mass of the molecular ion of this compound. This allows for the determination of its elemental formula, C₁₂H₁₀O₂, confirming the molecular weight to a high degree of precision.

Expected HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | 187.0759 |

| [M+Na]⁺ | 209.0578 |

Data is calculated for the molecular formula C₁₂H₁₀O₂.

The electron ionization (EI) mass spectrum of this compound would be expected to show a characteristic fragmentation pattern that confirms its structure. The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely proceed through several key pathways.

A primary fragmentation would be the alpha-cleavage, leading to the loss of the cyclopropyl radical (•C₃H₅) to form the stable 2-benzofuranylcarbonyl cation. Another significant fragmentation pathway would involve the loss of a carbon monoxide (CO) molecule from this cation. Further fragmentation of the benzofuran ring itself would also be expected.

Plausible Fragmentation Pathways

| Initial Ion (m/z) | Lost Fragment | Resulting Ion (m/z) |

| 186 | •C₃H₅ | 145 |

| 145 | CO | 117 |

| 186 | •CHO | 157 |

This table represents plausible fragmentation pathways based on the general principles of mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, which allows for their identification.

For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its constituent parts: the benzofuran ring, the carbonyl group, and the cyclopropyl ring. While direct experimental spectra for this specific compound are not widely available, the expected absorption regions can be inferred from data on structurally related compounds such as 2-acylbenzofurans and cyclopropyl ketones. mdpi.com

The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For ketones, this band typically appears in the region of 1680-1750 cm⁻¹. The conjugation of the carbonyl group with the benzofuran ring is expected to lower the frequency to the lower end of this range, likely around 1680-1700 cm⁻¹.

The benzofuran moiety would contribute to several characteristic bands. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring usually give rise to a series of sharp bands in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the furan part of the benzofuran ring would likely show a strong band in the 1000-1250 cm⁻¹ region.

The cyclopropyl group also has characteristic IR absorptions. The C-H stretching vibrations of the cyclopropyl ring are typically observed at higher frequencies than those of normal alkanes, often appearing around 3000-3100 cm⁻¹, which may overlap with the aromatic C-H stretches. A characteristic "cyclopropane breathing" vibration is often seen in the 1000-1050 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3050-3150 | Medium to Weak |

| Cyclopropyl C-H | Stretching | 3000-3100 | Medium to Weak |

| Carbonyl (C=O) | Stretching | 1680-1700 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium to Weak (multiple bands) |

| C-O-C (furan) | Stretching | 1000-1250 | Strong |

| Cyclopropane (B1198618) Ring | "Breathing" | 1000-1050 | Medium |

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, analysis of structurally similar compounds, such as other 2-acylbenzofuran derivatives, can provide insights into its likely solid-state structure. For instance, studies on other benzofuran derivatives have shown that the benzofuran ring system is essentially planar. nih.gov

In a hypothetical crystal structure of this compound, the molecule would likely adopt a conformation that minimizes steric hindrance between the cyclopropyl group and the benzofuran ring. The relative orientation of the carbonyl group with respect to the benzofuran ring and the cyclopropyl moiety would be a key feature. It is expected that the molecule would exhibit a high degree of planarity, with the benzofuran ring and the carbonyl group lying in nearly the same plane to maximize conjugation. The cyclopropyl ring would be oriented to reduce steric clash with the rest of the molecule.

Table 2: Hypothetical Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | ~7-10 |

| b (Å) | ~15-20 |

| c (Å) | ~10-15 |

| β (°) | ~90-100 (for monoclinic) |

| Z (molecules per unit cell) | 4 |

Advanced Spectroscopic Techniques for Elucidating Molecular Interactions (e.g., Circular Dichroism Spectroscopy for Chiral Derivatives)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is particularly valuable for studying chiral molecules, as they interact differently with the two types of circularly polarized light, resulting in a CD spectrum.

While this compound itself is not chiral, the introduction of a chiral center, for example, by substitution on the cyclopropyl ring or the benzofuran nucleus, would render it amenable to CD spectroscopic analysis. Chiral derivatives of benzofurans have been studied using CD spectroscopy to investigate their interactions with biological macromolecules, such as proteins. researchgate.net

For a chiral derivative of this compound, the CD spectrum would provide information about its absolute configuration and conformation in solution. The electronic transitions of the benzofuran chromophore, which absorb in the UV-visible region, would give rise to CD signals. The sign and intensity of these signals, known as Cotton effects, are highly sensitive to the stereochemistry of the molecule.

Furthermore, CD spectroscopy can be used to study the binding of chiral benzofuran derivatives to biomolecules. Upon binding, the chiral environment of the drug-protein complex can induce changes in the CD spectrum of both the ligand and the protein. These changes can provide valuable information about the binding mode, conformational changes in the protein upon binding, and the stoichiometry of the interaction. researchgate.net

For instance, if a chiral derivative of this compound were to bind to a protein, changes in the CD bands corresponding to the protein's secondary structure (e.g., α-helices and β-sheets) could be observed, indicating a conformational change in the protein. Similarly, induced CD signals in the absorption region of the benzofuran chromophore could provide insights into the nature of the binding site.

In-depth Computational and Theoretical Analysis of this compound Remains Undocumented in Scientific Literature

Following a comprehensive search of scientific databases and scholarly articles, it has been determined that specific computational and theoretical investigations for the chemical compound This compound (also known as (benzofuran-2-yl)(cyclopropyl)methanone) are not available in published literature. While the compound is listed in chemical catalogs, detailed research focusing on its electronic structure, spectroscopic properties, conformational analysis, and reaction mechanisms as requested has not been documented.

Detailed computational studies, such as those involving quantum chemical calculations and reaction mechanism simulations, are typically conducted on molecules that have shown significant promise in areas like medicinal chemistry, materials science, or catalysis. The absence of such research for this compound suggests that it has not yet been identified as a primary candidate for these applications or has not been the focus of academic investigation.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this specific compound.

However, extensive research is available for structurally related benzofuran derivatives, such as 2-acetylbenzofuran (B162037) and 2-phenylbenzofuran. These studies provide a strong basis for understanding the computational and theoretical chemistry of the 2-acyl-benzofuran scaffold. An article on one of these related compounds could be generated to match the requested structure and detail level, providing insights into:

Quantum Chemical Calculations: Including Frontier Molecular Orbital (FMO) theory, charge distribution, and Molecular Electrostatic Potential (MEP) maps.

Spectroscopic Property Prediction: Correlating calculated NMR and IR data with experimental values.

Conformational Analysis: Determining the most stable molecular geometries.

Reaction Mechanism Simulations: Mapping potential energy surfaces and calculating activation barriers for synthetic routes.

Should you wish to proceed, an article can be prepared on a well-researched benzofuran derivative that allows for a thorough and accurate treatment of the topics outlined in your request.

Computational and Theoretical Investigations

Reaction Mechanism Simulations

Modeling of Solvent and Catalyst Effects on Reactivity

The reactivity of benzofuran (B130515) derivatives is significantly influenced by the choice of solvent and catalyst. Computational models are instrumental in elucidating these effects, providing a microscopic understanding of reaction pathways.

Theoretical calculations can model how different solvents stabilize transition states or intermediates in a reaction. For instance, in the synthesis of benzofuran rings, polar solvents may be favored to stabilize polar intermediates. researchgate.net The use of a polarizable continuum model (PCM) is a common approach to simulate the effect of a solvent environment on the reactivity of a molecule. researchgate.net In some syntheses of benzofuran derivatives, deep eutectic solvents (DESs) have been used, which are noted for their ability to stabilize polar intermediates. nih.gov The choice of solvent can be critical; for example, syntheses using a palladium-tetrakis(triphenylphosphine) catalyst have been performed in acetonitrile (B52724). researchgate.net

Catalysts play a pivotal role in the synthesis and modification of benzofuran structures. Density Functional Theory (DFT) and other quantum chemistry methods are used to model the interaction between the catalyst and the substrate. These models can explain the regio- and enantioselectivity observed in catalytic reactions. A variety of catalysts are employed in benzofuran synthesis, including palladium, copper, nickel, rhodium, and gold-based systems. nih.govresearchgate.net For example, palladium nanoparticles have been used to catalyze the one-pot synthesis of benzofurans via Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org In other cases, a copper iodide (CuI) cocatalyst is essential for the reaction to proceed. nih.gov Rhodium catalysts have been specifically used in the intramolecular cyclopropanation of benzo[b]furan-based diazobutenoates to create cyclopropane (B1198618) benzo[b]furan derivatives. researchgate.net Computational studies can help understand the mechanism, such as the oxidative addition and reductive elimination steps in palladium-catalyzed cycles. researchgate.net

The table below summarizes various catalytic systems and solvents used in the synthesis of benzofuran derivatives, which informs the potential modeling approaches for 2-Cyclopropanecarbonyl-1-benzofuran.

| Catalyst System | Solvent/Base | Reaction Type | Reference |

|---|---|---|---|

| Palladium-tetrakis(triphenylphosphine) | Acetonitrile / Lithium tert-butoxide | Ligand-free synthesis via intramolecular Heck reaction | researchgate.net |

| (PPh₃)PdCl₂ / CuI | Triethylamine | Sonogashira coupling and intramolecular cyclization | nih.gov |

| Ni(OTf)₂ / 1,10-phenanthroline | Acetonitrile | Nucleophilic addition | nih.gov |

| Rhodium catalyst | Not specified | Intramolecular cyclopropanation | researchgate.net |

| Acetic Acid (Brønsted acid) | Toluene (B28343) | One-pot synthesis from benzoquinones | nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational flexibility and intermolecular interactions of molecules over time. nih.gov For a molecule like this compound, which combines a rigid benzofuran scaffold with a flexible cyclopropylcarbonyl side chain, MD simulations can provide crucial insights into its dynamic behavior.

MD simulations also allow for the study of intermolecular interactions. By simulating the molecule in a solvent box (e.g., water, DMSO), one can observe how solvent molecules arrange themselves around the solute and how hydrogen bonds or other non-covalent interactions are formed and broken over time. This is critical for understanding solubility and the influence of the solvent on conformational preference. Furthermore, if this compound were to be studied as a ligand for a biological target, MD simulations could be used to model its binding within a protein's active site, revealing key intermolecular interactions responsible for binding affinity and selectivity. nih.govnih.gov Such simulations can guide the design of new derivatives with improved properties. nih.gov

| Simulation Aspect | Information Gained | Relevance to this compound |

|---|---|---|

| Conformational Sampling | Identification of low-energy conformers and rotational energy barriers. | Understanding the spatial orientation of the cyclopropyl (B3062369) group relative to the benzofuran ring. |

| Solvent Interactions | Analysis of solvation shells and hydrogen bonding patterns. | Predicting solubility and solvent effects on conformation. |

| Intermolecular Interactions | Characterization of binding modes with other molecules (e.g., proteins). | Informing drug design and understanding potential biological activity. |

| Dynamical Properties | Calculation of properties like self-diffusion coefficients and viscosity. | Characterizing the behavior of the compound in a fluid state. nih.gov |

Application of Machine Learning Approaches in Predicting Chemical Properties and Reactivity

Machine learning (ML) is emerging as a transformative tool in chemistry for predicting molecular properties and reaction outcomes, moving beyond traditional theoretical models. rsc.org These data-driven approaches can accelerate the discovery and optimization of chemical compounds and reactions. researchgate.net

For a compound like this compound, ML models could be trained to predict a wide range of chemical properties. This includes physicochemical properties such as solubility, boiling point, or partition coefficient, as well as more complex quantum chemical properties like HOMO/LUMO energies. The general workflow involves creating a large dataset of molecules with known properties, representing these molecules with numerical descriptors (features), and training an ML algorithm (e.g., random forest, neural network) to learn the relationship between the features and the property of interest. youtube.com

A key application of ML is the prediction of chemical reactivity. researchgate.net For instance, a study on 2,3-disubstituted benzofurans demonstrated a machine-learning model to predict general reactivity and chemical compatibility among a large number of organic materials. rsc.orgresearchgate.net Such models can predict the yield of a reaction, identify potential side-products, or assess the stability of a compound under specific conditions. nih.gov The features used in these models can range from simple molecular fingerprints to more sophisticated descriptors derived from Density Functional Theory (DFT) calculations, which encode detailed electronic structure information. youtube.com By training on a dataset of reactions involving benzofuran derivatives, an ML model could predict the reactivity of the carbonyl group or the cyclopropane ring in this compound towards various reagents.

These predictive models not only offer speed but can also provide insights for synthetic chemists, helping to guide experimental design and prioritize which derivatives to synthesize. nih.gov The integration of ML with automated high-throughput experimentation creates a closed loop for accelerated discovery. youtube.com

| Machine Learning Application | Methodology | Predicted Outcome for this compound |

|---|---|---|

| Property Prediction | Training a model on a database of molecules with known properties using molecular descriptors as features. | Solubility, melting point, electronic properties. |

| Reactivity Prediction | Training on reaction datasets, using features from reactants and conditions. DFT-derived features can be used for higher accuracy. youtube.com | Reaction yield, regioselectivity, site of metabolism, potential side reactions. researchgate.netnih.gov |

| Chemical Space Exploration | Using generative models or interpretable ML (e.g., heat-mapping) to design new molecules. nih.gov | Design of new benzofuran derivatives with optimized properties. |

Applications in Advanced Organic Synthesis

2-Cyclopropanecarbonyl-1-benzofuran as a Versatile Synthetic Building Block

The inherent reactivity of the cyclopropyl (B3062369) ketone and the electronic nature of the benzofuran (B130515) ring system make this compound a versatile precursor for a variety of chemical transformations.

Precursor for the Synthesis of Novel Heterocyclic Systems

The benzofuran moiety is a core component of numerous biologically active natural and synthetic compounds. nih.gov As such, derivatives of benzofuran are key intermediates in the synthesis of new and effective heterocyclic compounds. lbp.world The chemical reactivity of the cyclopropyl and carbonyl groups in this compound allows for its use in constructing more complex heterocyclic systems. For instance, the carbonyl group can readily undergo condensation reactions with various binucleophiles to form new heterocyclic rings fused to or substituted on the benzofuran scaffold.

One documented example involves the reaction of benzofuran-2-carbohydrazides with chalcone (B49325) derivatives to produce benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanone (B1245722) derivatives. nih.govresearchgate.net This transformation highlights how the 2-acylbenzofuran structure can be elaborated into more complex pyrazole-containing heterocycles. nih.gov Similarly, other studies have demonstrated the synthesis of various benzofuran derivatives containing pyrazole (B372694), oxadiazole, and other heterocyclic moieties, showcasing the broad applicability of benzofuran precursors in generating novel chemical entities. lbp.worldresearchgate.net For example, 3-(benzofuran-2-yl)-3-oxopropanenitrile has been reacted with diazonium salts and hydrazonoyl halides to yield new pyrazole derivatives. researchgate.net

Development of Ligands for Transition Metal Catalysis

Benzofuran derivatives have been explored for their potential as ligands in transition metal catalysis. The oxygen and other potential donor atoms within the benzofuran scaffold and its derivatives can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complexes. While direct applications of this compound as a ligand are not extensively documented, the broader class of benzofuran-containing molecules has shown promise. For instance, benzofuran derivatives can be functionalized to incorporate nitrogen or other donor atoms, creating bidentate or multidentate ligands suitable for coordinating with transition metals like copper, iron, zinc, and lanthanum. nih.gov The resulting organometallic complexes have been investigated for their potential antiviral activities. nih.gov The development of such ligands is an active area of research, with the potential to create novel catalysts for a wide range of organic transformations. nih.govrsc.org

Intermediate in Complex Natural Product-Inspired Synthesis

The synthesis of natural products and their analogues is a significant area of organic chemistry, driven by the search for new therapeutic agents. rsc.org The cyclopropane (B1198618) ring is a structural motif present in a variety of complex and biologically active natural products. rsc.org The this compound scaffold can serve as a key intermediate in the synthesis of molecules inspired by these natural products. For example, the synthesis of (2-(5-chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine, a selective serotonin (B10506) 2C agonist, utilized a related 2-substituted cyclopropylmethylamine side chain attached to a dihydrobenzofuran core. nih.gov This highlights the utility of the cyclopropane-benzofuran combination in constructing complex, biologically relevant molecules. The ability to introduce the cyclopropyl group early in a synthetic sequence and then elaborate the benzofuran core or vice versa provides a flexible strategy for accessing a range of complex targets.

Scaffold for Diversification in Organic Synthesis

The concept of a molecular scaffold is central to medicinal chemistry and chemical biology, where a core structure is systematically modified to explore chemical space and optimize biological activity. nih.gov

Combinatorial Synthesis of Analogues for Chemical Space Exploration

Chemical space exploration aims to generate and investigate a vast array of molecules to identify compounds with desired properties. biosolveit.deunivr.it The this compound scaffold is well-suited for combinatorial synthesis, a technique used to rapidly create large libraries of related compounds. The reactivity of the carbonyl group allows for the introduction of a wide variety of substituents through reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations. Furthermore, the benzofuran ring itself can be functionalized at various positions. This modular approach enables the generation of a diverse set of analogues, each with unique steric and electronic properties. Such libraries are invaluable for screening against biological targets to identify new lead compounds for drug discovery. rsc.org For instance, the synthesis of a series of benzofuran-2-yl(phenyl)methanone derivatives for evaluation as ligands for β-amyloid plaques demonstrates the use of a benzofuran scaffold to create a focused library for a specific biological target. nih.gov

Incorporation into Macrocyclic or Polycyclic Systems

Macrocycles and polycyclic systems represent a fascinating and challenging area of organic synthesis, often leading to compounds with unique conformational properties and biological activities. mdpi.com The this compound unit can be incorporated into such larger ring systems. The benzofuran moiety can act as a rigid structural element, while the cyclopropyl ketone can be involved in ring-closing reactions or serve as an anchor point for building out the macrocyclic or polycyclic framework. For example, the benzofuran nucleus can be part of a larger ring system, as seen in the synthesis of cyclopenta[b]benzofuran scaffolds, which are present in several bioactive natural products. researchgate.net While specific examples detailing the incorporation of this compound into macrocycles are not prevalent, the principles of macrocyclization and polycyclization are well-established, and this scaffold provides a synthetically accessible starting point for such endeavors. mdpi.com

Role in the Development of New Synthetic Methodologies

The reactivity of the cyclopropyl ketone and the benzofuran ring system in this compound can be exploited in the development of novel synthetic transformations. For instance, the strained cyclopropyl ring can participate in unique cycloaddition or rearrangement reactions, potentially leading to new methods for constructing complex molecular frameworks. The development of catalytic systems that can selectively activate and transform this molecule could open up new avenues in synthetic organic chemistry. researchgate.net

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Synthetic and Physical Organic Chemistry

Although direct studies on 2-Cyclopropanecarbonyl-1-benzofuran are scarce, the broader families of cyclopropyl (B3062369) ketones and benzofurans have been a fertile ground for chemical innovation.

Cyclopropyl Ketones: These moieties are renowned for their unique reactivity, stemming from the inherent strain of the three-membered ring. They serve as versatile building blocks in organic synthesis. For instance, alkyl cyclopropyl ketones have been successfully employed in catalytic formal [3+2] cycloadditions to create complex, sp³-rich products. nih.govnih.gov The reactivity of cyclopropyl ketones can be significantly influenced by substituents. Aryl cyclopropyl ketones, for example, can undergo cyclization to form tetralones in the presence of acid catalysts. rsc.org Furthermore, nickel-catalyzed cycloaddition processes involving simple cyclopropyl ketones have been developed, leading to densely functionalized cyclopentane (B165970) products. acs.org

Benzofurans: The benzofuran (B130515) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents with a wide array of biological activities. nih.govnih.govresearchgate.net This has spurred the development of a vast number of synthetic methodologies for their construction. nih.govacs.orgmdpi.comorganic-chemistry.org Recent advances have focused on innovative and catalytic strategies, including palladium- and copper-catalyzed reactions, to assemble the benzofuran nucleus. nih.govacs.org The development of methods for the synthesis of highly substituted benzofurans continues to be an active area of research. eurekalert.org

The combination of these two functionalities in This compound suggests a molecule with a rich and largely unexplored chemical landscape.

Unresolved Challenges and Open Questions Regarding the Compound's Reactivity and Synthesis

The novelty of this compound means that fundamental questions about its synthesis and reactivity remain unanswered.

Synthesis: